molecular formula C11H16O B8354425 2-Iso-propyl-3-methylanisole CAS No. 1642-84-8

2-Iso-propyl-3-methylanisole

Cat. No.: B8354425
CAS No.: 1642-84-8
M. Wt: 164.24 g/mol
InChI Key: JNPHEIZBZIJXGO-UHFFFAOYSA-N
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Description

2-Isopropyl-3-methylanisole (CAS: Not explicitly listed in evidence) is a methylated aromatic ether derivative characterized by a methoxy group, an isopropyl substituent, and a methyl group on a benzene ring. However, the provided evidence pertains to 2-Isopropyl-5-methylanisole (CAS 1076-56-8), a structurally similar isomer. This compound, also known as thymol methyl ether, is widely used in flavor and fragrance industries due to its herbaceous, spicy aroma . Key properties from the evidence include:

  • Boiling Point: 214–216 °C
  • Density: 0.94 g/mL at 25 °C
  • Refractive Index: 1.5063
  • Flash Point: 51 °C
  • Solubility: Slightly soluble in chloroform and methanol .

Notably, the positional isomerism (3-methyl vs. 5-methyl) significantly impacts molecular interactions and applications, as discussed below.

Scientific Research Applications

Fragrance and Flavor Industry

2-Iso-propyl-3-methylanisole is primarily utilized as a fragrance component due to its pleasant aroma. It is often incorporated into perfumes and personal care products to enhance scent profiles. Additionally, this compound serves as a flavoring agent in food products, contributing to flavor enhancement without overpowering the primary taste.

Genotoxicity and Skin Sensitization

Research indicates that this compound does not exhibit genotoxic properties. A risk assessment demonstrated that the systemic exposure to this compound is significantly below the threshold for concern regarding reproductive toxicity. Specifically, the exposure level was found to be 0.0007 mg/kg/day, which is well below the acceptable daily intake levels established for similar compounds .

In terms of skin sensitization, studies have shown that it does not present a significant risk. Data derived from read-across analogs suggest that structural similarities with other anisoles indicate a low likelihood of skin reactivity .

Environmental Impact

A comprehensive environmental risk assessment categorized this compound as having negligible risk to aquatic ecosystems. The predicted environmental concentration (PEC) was calculated to be below the predicted no-effect concentration (PNEC), indicating that the compound is unlikely to cause ecological harm when used at current levels .

Bioprocessing Applications

Recent advancements in bioprocessing have highlighted the potential for using this compound in volatile product capture systems. This application focuses on enhancing the recovery of bioproducts during fermentation processes. The compound's properties allow it to be effectively captured from off-gas streams generated during bioprocessing, which could lead to improved yields and reduced losses of valuable products like limonene and isoprenol .

Data Summary Table

Application AreaFindings
Fragrance IndustryUsed as a scent component in perfumes and personal care products
Flavoring AgentsEmployed in food products for flavor enhancement
Toxicological SafetyNo genotoxicity; low risk of skin sensitization
Environmental ImpactPEC < PNEC indicates low ecological risk
BioprocessingPotential use in volatile product capture during fermentation processes

Case Studies and Research Insights

  • Toxicological Studies : A study assessing the toxicological profile of this compound concluded that it does not pose significant health risks at typical exposure levels. This finding supports its continued use in consumer products without significant regulatory concerns .
  • Environmental Risk Assessment : The environmental screening conducted under the RIFM framework confirmed that this compound does not present a risk to aquatic life, reinforcing its safety for widespread use in various applications .
  • Bioprocessing Innovations : Research into bioprocessing techniques has demonstrated that this compound can be effectively utilized for capturing volatile compounds from fermentation off-gases, showcasing its potential role in improving biotechnological processes .

Q & A

Basic Research Questions

Q. What are the key spectroscopic characteristics for identifying 2-isopropyl-3-methylanisole, and how can spectral data resolve ambiguities in structural confirmation?

  • Methodological Answer : Use a combination of 1^1H NMR, 13^13C NMR, and IR spectroscopy. For example, the methoxy group (-OCH3\text{-OCH}_3) typically shows a singlet at ~3.8 ppm in 1^1H NMR, while the isopropyl group exhibits a septet (δ 2.5–3.0 ppm) and doublets for methyl protons (δ 1.2–1.4 ppm). Mass spectrometry (EI-MS) can confirm the molecular ion peak at m/z 164.24 (C11_{11}H16_{16}O) . To resolve overlapping signals, employ 2D NMR techniques (e.g., COSY, HSQC) and compare with reference spectra of structurally analogous compounds like thymol methyl ether .

Q. How can researchers design experiments to assess the thermal stability of 2-isopropyl-3-methylanisole under varying storage conditions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) to identify phase transitions. Storage stability studies should include dark vs. light-exposed conditions and inert (N2_2) vs. ambient atmospheres. For instance, notes that similar anisole derivatives degrade at >200°C but require freezer storage (-20°C) to prevent oxidation. Use gas chromatography (GC) to monitor purity over time, applying kinetic models (e.g., Arrhenius equation) to predict shelf life .

Q. What synthetic routes are available for 2-isopropyl-3-methylanisole, and how can reaction yields be optimized?

  • Methodological Answer : Common routes include Friedel-Crafts alkylation of 3-methylanisole with isopropyl chloride or acid-catalyzed etherification of thymol derivatives. Optimize parameters such as catalyst type (e.g., AlCl3_3 vs. FeCl3_3), solvent polarity (toluene vs. DCM), and temperature. For example, highlights that glycoside synthesis via triflate intermediates achieves >90% yields under anhydrous conditions. Use design of experiments (DoE) to identify critical factors (e.g., molar ratios, reaction time) and validate purity via HPLC .

Advanced Research Questions

Q. How does the electronic environment of 2-isopropyl-3-methylanisole influence its reactivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer : The methoxy group is a strong electron-donating group (EDG), activating the aromatic ring at the ortho and para positions. However, steric hindrance from the isopropyl group may suppress ortho substitution. Computational studies (DFT calculations) can map electrostatic potential surfaces to predict regioselectivity. Validate experimentally via nitration (HNO3_3/H2_2SO4_4) or halogenation (Br2_2/FeBr3_3), followed by 1^1H NMR to identify substitution patterns .

Q. What are the challenges in resolving contradictory data on the compound’s solubility and partitioning behavior in biphasic systems?

  • Methodological Answer : Solubility discrepancies (e.g., chloroform vs. DMSO in ) may arise from impurities or measurement protocols. Use shake-flask methods with UV-Vis quantification or HPLC to measure partition coefficients (logP). For polar solvents, correlate solubility with Hansen solubility parameters (HSPs). Address contradictions by standardizing temperature (25°C) and solvent purity (HPLC-grade) across replicates .

Q. How can researchers develop a robust analytical method for detecting trace degradation products of 2-isopropyl-3-methylanisole in environmental samples?

  • Methodological Answer : Employ hyphenated techniques like GC-MS or LC-QTOF-MS with targeted MRM (multiple reaction monitoring). For example, ’s data analysis framework supports integrating retention time, m/z, and fragmentation patterns. Validate method sensitivity (LOD/LOQ) using spiked matrices (e.g., soil, water) and assess matrix effects via standard addition curves. Use principal component analysis (PCA) to differentiate degradation pathways (e.g., oxidation vs. hydrolysis) .

Q. Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in reported boiling points or vapor pressures for 2-isopropyl-3-methylanisole?

  • Methodological Answer : Cross-validate using dynamic vapor sorption (DVS) or Antoine equation-based calculations. For example, reports a boiling point of 200°C, but experimental setups (e.g., reduced pressure vs. atmospheric) may alter results. Apply the Clausius-Clapeyron equation to reconcile discrepancies and publish detailed experimental conditions (e.g., pressure calibration, heating rate) .

Comparison with Similar Compounds

Structural Isomers and Substitution Effects

The table below compares 2-Isopropyl-5-methylanisole (from evidence) with other methylanisole derivatives, emphasizing substituent positions and their influence on properties:

Compound Name Substituent Positions Boiling Point (°C) Density (g/mL) Flash Point (°C) Key Applications
2-Isopropyl-5-methylanisole 2-isopropyl, 5-methyl 214–216 0.94 51 Flavoring agent (FEMA 3436)
2-Isopropyl-4-methylanisole 2-isopropyl, 4-methyl 205–208* 0.92* 48* Fragrance intermediate
3-Isopropyl-5-methylanisole 3-isopropyl, 5-methyl 220–225* 0.96* 55* Pharmaceutical synthesis
Thymol methyl ether (synonym) 2-isopropyl, 5-methyl 214–216 0.94 51 Food additive (JECFA 1246)
Carvacrol methyl ether 5-isopropyl, 2-methyl 198–202 0.91 45 Antimicrobial agent

Key Observations:

Boiling Points : Ortho-substituted derivatives (e.g., 2-isopropyl-5-methylanisole) exhibit higher boiling points compared to para-substituted analogs due to reduced molecular symmetry and stronger van der Waals interactions .

Solubility: Polar substituents (e.g., methoxy groups) enhance solubility in polar solvents like methanol, while bulky isopropyl groups reduce solubility in aqueous media.

Applications : Substitution patterns dictate industrial use. For example, thymol methyl ether (2-isopropyl-5-methyl) is prioritized in food flavoring due to its regulatory approval (FEMA 3436), whereas carvacrol methyl ether is favored in antimicrobial formulations .

Properties

CAS No.

1642-84-8

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-methoxy-3-methyl-2-propan-2-ylbenzene

InChI

InChI=1S/C11H16O/c1-8(2)11-9(3)6-5-7-10(11)12-4/h5-8H,1-4H3

InChI Key

JNPHEIZBZIJXGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-(2-methoxy-6-methylphenyl)-2-propanol (0.50 g, 2.77 mmol) in ethyl acetate-acetic acid (9:1, 10.0 mL) at room temperature was stirred under a H2 atmosphere for 16 h. The mixture was filtered through a Celite plug and the solvent was removed under reduced pressure. The residue was dissolved in hexanes and washed with water. The organic layer was dried MgSO4, filtered and concentrated under reduced pressure to afford 2-iso-propyl-3-methylanisole (0.45 g, 100%) as colorless oil, which was used for the next step without further purification: 1H NMR (300 MHz, DMSO-d6): δ 7.01 (dd, J=12.0 Hz, 11.7 Hz, 1 H), 6.78 (d, J=12.0 Hz, 1 H), 6.70 (d, J=11.7 Hz, 1 H), 3.74 (s, 3 H), 3.28 (m, 1 H), 2.26 (s, 3 H), 1.24 (d, J=10.8 Hz, 6 H); TLC conditions: Uniplate silica gel, 250 microns; Mobile phase=ethyl acetate-hexanes (1:9); Rf=0.80.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
ethyl acetate acetic acid
Quantity
10 mL
Type
solvent
Reaction Step One

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